molecular formula C9H11BFNO3 B1388032 (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-13-1

(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1388032
M. Wt: 211 g/mol
InChI Key: KEZPQOGKDGNRHH-UHFFFAOYSA-N
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Description

4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the empirical formula C9H12BNO3 and a molecular weight of 193.01 . It is typically used as a reagent in laboratory chemical reactions .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid group . The compound’s SMILES string is CN©C(=O)c1ccc(cc1)B(O)O .


Chemical Reactions Analysis

Boronic acids, including 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the boronic acid and an organic halide .


Physical And Chemical Properties Analysis

4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a solid with a melting point of 141-145 °C . It is recommended to be stored at 2-8°C in a well-ventilated place .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid derivatives, similar to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, have been synthesized from bromo-fluoroanilines. These compounds exhibit a low pKa value, making them suitable for creating glucose sensing materials that operate at physiological pH. This indicates their potential in biomedical applications (Das et al., 2003).

Fluorescence and Sensing Applications

  • Fluorescence Properties for Saccharides : Stilbene derivatives containing boronic acid groups, closely related to the queried compound, display significant solvent-polarity dependence and charge transfer states. This property is harnessed for developing ratiometric fluorescent probes for glucose and other saccharides (Dicesare & Lakowicz, 2001).
  • Fluorescence Quenching Studies : Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols provide insights into the photophysical properties of these compounds, which is crucial for their applications in sensing technologies (Geethanjali et al., 2015).

Material Science and Chemistry

  • Cyclic Boron Esterification : Aryl boronic acids, when cyclic-esterified with appropriate dihydric alcohols, can be transformed into phosphorescent and mechanoluminescent materials, opening avenues in material science (Zhang et al., 2018).
  • Fluorescent Labeling in HPLC : Boronic acid derivatives, including phenylboronic acid, are used as fluorescent labeling reagents for diol compounds in high-performance liquid chromatography (HPLC), underscoring their analytical utility (Terado et al., 2000).

Biomedical Applications

  • Boronic Acid–Diol Complexation : The ability of boronic acids to bind with biologically relevant diols like saccharides and peptidoglycans highlights their potential in biomaterials, particularly in dynamic covalent and responsive hydrogels (Brooks et al., 2018).

Sensing and Detection

  • Boronic Acids in Sensing Applications : Boronic acids, due to their interactions with diols and Lewis bases, are crucial in various sensing applications, including biological labeling and development of therapeutics (Lacina et al., 2014).
  • Bacterial Recognition : Boronic acid-based fluorescent sensors have been used for the rapid recognition of bacteria, demonstrating their utility in microbiological applications (Amin & Elfeky, 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(dimethylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZPQOGKDGNRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660194
Record name [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid

CAS RN

874289-13-1
Record name [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Conlon, KJ Natalie Jr, N Cuniere… - … Process Research & …, 2016 - ACS Publications
An efficient route to two functionalized 2-aryl-5H-chromeno[2,3-b]pyridines (azaxanthenes) is reported. The addition of lithiated 2,6-dichloropyridine to salicylaldehyde followed by …
Number of citations: 4 pubs.acs.org

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